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Compound of Interest

Compound Name: 2-Chloro-5-iodoanisole

Cat. No.: B063071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Chloro-5-iodoanisole, a halogenated aromatic compound of interest in synthetic

chemistry and drug discovery. Due to the limited availability of experimental spectra for this

specific molecule, this guide presents predicted data based on the analysis of structurally

similar compounds and established spectroscopic principles. The information herein is intended

to serve as a valuable reference for the identification and characterization of 2-Chloro-5-
iodoanisole.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Chloro-5-iodoanisole.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.65 d 1H H-6

~7.50 dd 1H H-4

~6.75 d 1H H-3

~3.90 s 3H -OCH₃

Note: The predicted chemical shifts and coupling constants are estimations and may vary from

experimental values.

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

Chemical Shift (δ, ppm) Carbon Assignment

~156.0 C-1

~114.0 C-2

~140.0 C-3

~130.0 C-4

~90.0 C-5

~135.0 C-6

~56.5 -OCH₃

Note: These chemical shifts are predicted based on additive models and data from similar

structures.

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

1580-1450 Strong, Multiple Bands Aromatic C=C Bending

1250-1200 Strong Aryl-O Stretch (asymmetric)

1050-1000 Strong Aryl-O Stretch (symmetric)

850-750 Strong C-Cl Stretch

~700-500 Medium C-I Stretch

MS (Mass Spectrometry) Data (Predicted)
m/z Relative Intensity (%) Assignment

268/270 High
[M]⁺ (Molecular Ion, Cl isotope

pattern)

253/255 Moderate [M - CH₃]⁺

141/143 Moderate [M - I]⁺

126 Moderate [M - I - CH₃]⁺

98 Moderate [C₆H₃O]⁺

Note: The mass spectrum is expected to show a characteristic M/M+2 isotopic pattern for the

molecular ion due to the presence of chlorine.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

unknown organic compound like 2-Chloro-5-iodoanisole.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Interpretation

Synthesis & Purification

Dissolution in Deuterated Solvent (NMR) or Suitable Matrix (MS/IR)

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Comparison with Predicted/Database Spectra

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra for a

solid organic compound such as 2-Chloro-5-iodoanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the

sample's solubility and its own NMR signals not interfering with the sample's signals.

Once fully dissolved, transfer the solution into a clean, standard 5 mm NMR tube using a

Pasteur pipette. To ensure homogeneity, it is advisable to filter the solution through a small

plug of glass wool in the pipette.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width,

relaxation delay). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to

simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with

a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry

completely.

Place a small amount of the solid sample directly onto the ATR crystal.
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Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted

from the sample spectrum to remove any signals from the instrument and atmosphere.

Collect the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to

improve the signal-to-noise ratio.

Process the spectrum by performing a background subtraction.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a

volatile solvent such as methanol, acetonitrile, or dichloromethane.

The choice of solvent will depend on the ionization technique used.

Data Acquisition (using Electrospray Ionization - ESI as an example):

Introduce the sample solution into the mass spectrometer's ion source via direct infusion

using a syringe pump or through a liquid chromatography (LC) system.

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of ions at each m/z value, generating the mass

spectrum. For compounds containing chlorine, the isotopic pattern (M and M+2 peaks in a

roughly 3:1 ratio) should be observed.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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